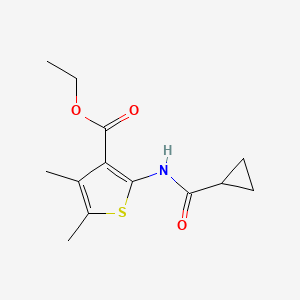![molecular formula C21H25NO2 B6418199 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide CAS No. 1091150-66-1](/img/structure/B6418199.png)
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide, also known as DMPB, is a synthetic compound that has been studied for its potential applications in scientific research. DMPB is a derivative of benzamide and is characterized by a 3,5-dimethyl substitution on the nitrogen atom of the benzamide moiety, as well as a 4-phenyloxan-4-ylmethyl substitution on the benzene ring. DMPB is a highly versatile compound with a wide range of uses in scientific research, ranging from biochemical and physiological experiments to drug development.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has been widely studied for its potential applications in scientific research. It has been used as a model compound for studying the structure-activity relationships of benzamide derivatives and as a tool for drug development. Additionally, this compound has been used in biochemical and physiological experiments to study the effects of various compounds on cellular processes.
Mecanismo De Acción
The exact mechanism of action of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is not fully understood, but it is thought to act as an agonist of the G protein-coupled receptor GPR55. This receptor is involved in a variety of physiological processes, including pain perception, inflammation, and cell proliferation. It is believed that this compound binds to the GPR55 receptor and activates it, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been shown to have a protective effect against oxidative stress and to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide has a number of advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of potential applications in scientific research. Additionally, it is relatively easy to synthesize and purify, making it an ideal compound for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, its effects on cellular processes may not be as potent as other compounds, and it may not be suitable for use in certain experiments due to its relatively low solubility in water.
Direcciones Futuras
The potential future directions for 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide are numerous. One possible direction is to further study its mechanism of action and to explore its potential applications in drug development. Additionally, further research could be conducted to explore its effects on other biochemical and physiological processes. Additionally, further research could be conducted to explore its potential therapeutic applications, such as in the treatment of cancer or other diseases. Finally, further research could be conducted to explore its potential uses in other scientific research applications, such as in biochemistry and physiology.
Métodos De Síntesis
The synthesis of 3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide is relatively simple and can be achieved through a two-step reaction. The first step involves the condensation of 4-phenyloxan-4-ylmethyl acetate with benzamide in the presence of a base, such as potassium carbonate. This reaction yields the desired this compound product. The second step involves the purification of the this compound using column chromatography.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-16-12-17(2)14-18(13-16)20(23)22-15-21(8-10-24-11-9-21)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFMZGBHJCNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B6418144.png)
![N-{4-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6418150.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418156.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418167.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418169.png)
![9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418177.png)
![2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B6418183.png)
![1,3-dimethyl-8-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418191.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B6418211.png)
![2-fluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418212.png)
![2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418216.png)
![1-methanesulfonyl-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6418227.png)
